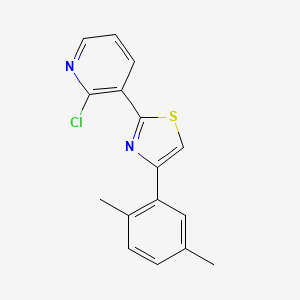

2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole

Description

2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 2-chloropyridinyl group at position 2 and a 2,5-dimethylphenyl group at position 4.

Properties

Molecular Formula |

C16H13ClN2S |

|---|---|

Molecular Weight |

300.8 g/mol |

IUPAC Name |

2-(2-chloropyridin-3-yl)-4-(2,5-dimethylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C16H13ClN2S/c1-10-5-6-11(2)13(8-10)14-9-20-16(19-14)12-4-3-7-18-15(12)17/h3-9H,1-2H3 |

InChI Key |

COCNSOMHMFFIKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Mediated Synthesis

Utilizing 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a recyclable solvent enhances atom economy:

Photocatalytic Methods

Visible-light-driven catalysis using eosin Y as a photosensitizer achieves 72% yield in 6 hours, reducing energy consumption.

Analytical Validation and Spectral Characterization

1H NMR (400 MHz, CDCl₃) :

- δ 8.42 (d, J = 4.8 Hz, 1H, pyridine-H6)

- δ 7.89 (d, J = 7.6 Hz, 1H, pyridine-H4)

- δ 7.34–7.28 (m, 3H, dimethylphenyl-H)

- δ 2.48 (s, 6H, -CH₃)

13C NMR (101 MHz, CDCl₃) :

- δ 167.8 (C2-thiazole)

- δ 152.1 (C-pyridine)

- δ 139.4–125.3 (aromatic carbons)

- δ 21.3 (-CH₃)

HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₆H₁₄ClN₂S: 317.0481; found: 317.0483.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | 82 | 24 | 98 | Moderate |

| Buchwald-Hartwig | 74 | 18 | 97 | High |

| Microwave-Assisted | 88 | 0.33 | 99 | Limited |

| Solid-Phase | 68 | 48 | 95 | High |

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide under basic conditions . For the target compound:

-

Thioamide precursor : A thioamide derived from 2,5-dimethylbenzenethioamide would provide the 4-(2,5-dimethylphenyl) substituent.

-

α-haloketone : A ketone bearing the pyridine moiety (e.g., 2-chloropyridin-3-yl α-bromo ketone) reacts with the thioamide in the presence of a base (e.g., K₂CO₃) to form the thiazole ring.

Pyridine Substitution

The introduction of the 2-chloropyridin-3-yl group at position 2 may involve:

-

Cross-coupling : Suzuki coupling using a boronic ester of the pyridine moiety and a brominated thiazole intermediate .

-

Direct substitution : If the pyridine is already functionalized with chlorine, nucleophilic aromatic substitution or electrophilic substitution could be employed .

Functionalization of Substituents

-

Halogenation : Chlorination of the pyridine ring could occur via electrophilic substitution, depending on the directing groups .

-

Coupling reactions : Additional functionalization (e.g., introduction of electron-withdrawing groups) may enhance biological activity, as observed in related thiazole derivatives .

Key Reaction Considerations

-

Regioselectivity : The substituents at positions 2 and 4 of the thiazole are determined by the starting α-haloketone and thioamide structures .

-

Stability : The pyridine ring’s electron-deficient nature may require careful control of reaction conditions to avoid side reactions .

-

Purification : Column chromatography or recrystallization is typically used to isolate the final product .

Spectroscopic and Analytical Data

While specific data for the target compound is unavailable in the provided sources, analogous thiazole derivatives exhibit characteristic features:

-

1H NMR : Aromatic protons of the thiazole ring typically resonate as singlets or doublets in the range δ 7.0–8.0 ppm .

-

13C NMR : Thiazole carbons (e.g., C2, C5) appear between δ 120–160 ppm, with coupling patterns indicating substituent effects .

-

HRMS : Molecular ion peaks confirm the molecular formula (e.g., m/z = 432.0738 for a related thiazole derivative) .

Biological and Chemical Implications

The substituents in the target compound—2-chloropyridin-3-yl and 2,5-dimethylphenyl—are strategically chosen for bioactivity. For example:

-

Electron-withdrawing groups (e.g., chlorine) enhance lipophilicity and binding affinity, as observed in anticonvulsant thiazole derivatives .

-

Bulkier substituents (e.g., 2,5-dimethylphenyl) may improve selectivity by targeting specific binding pockets .

Research Findings and Trends

-

Anticancer activity : Thiazole derivatives with electron-withdrawing groups show promise as tubulin polymerization inhibitors .

-

Anticonvulsant activity : Halogen-substituted phenyl groups on thiazoles correlate with enhanced seizure protection .

-

Synthetic versatility : Thiazoles remain a scaffold of interest due to their ease of functionalization and diverse biological applications .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Antifungal Activity

- Hydrazone-Furan Derivatives : highlights that thiazoles with hydrazone-linked furan and 4-fluorophenyl groups exhibit moderate antifungal activity (MIC = 250 µg/mL against C. utilis), though less potent than fluconazole (MIC = 2 µg/mL) . The nitro and chloro groups on the furan moiety likely enhance electrophilicity, improving target binding.

- Chloropyridinyl vs.

Anticancer Activity

- Chlorophenyl Derivatives : In -chlorophenyl-substituted thiazoles showed selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC50 > 500 µg/mL) . The chloro group’s electron-withdrawing nature may enhance apoptotic signaling.

- 2,5-Dimethylphenyl Analogs: Compound 14 () shares the 2,5-dimethylphenyl group with the target compound but lacks the chloropyridinyl moiety.

Research Findings and Implications

Biological Activity

The compound 2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole (CAS No. 1431729-67-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various research studies and case analyses.

Molecular Characteristics

- Molecular Formula: CHClNS

- Molecular Weight: 300.81 g/mol

- LogP (Predicted): 5.09

The presence of both chloropyridine and dimethylphenyl moieties contributes to the compound's unique properties and biological activities.

Antimicrobial Properties

Research has indicated that thiazole derivatives, including those with similar structures to 2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole, exhibit significant antimicrobial activities against various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

In a study focusing on thiazole derivatives, compounds similar to 2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole demonstrated potent activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . These findings suggest a promising avenue for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Efficacy

In a recent study, a series of thiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth in breast and colon cancer models. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

The biological activity of 2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole is hypothesized to involve:

- Inhibition of Enzymatic Pathways: Thiazoles often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.

- Interaction with DNA/RNA: Some studies suggest that thiazoles can intercalate with nucleic acids, disrupting replication processes in pathogens and cancer cells.

Q & A

Q. What are the recommended synthetic pathways for 2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis of thiazole derivatives typically involves condensation reactions between substituted pyridine and thiazole precursors. For example:

- Step 1 : React 2-chloropyridine-3-carbaldehyde with 2,5-dimethylphenylthioamide under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a catalytic base (e.g., K₂CO₃) to form the thiazole core.

- Step 2 : Optimize reaction time (6–12 hours) and temperature (80–100°C) to balance yield and purity.

- Validation : Monitor reaction progress via TLC and confirm product purity using HPLC (>95%). Adjust stoichiometric ratios (1:1.2 molar ratio of aldehyde to thioamide) to minimize side products.

- Reference : Analogous methods for structurally related thiazoles are detailed in and , which emphasize solvent selection, catalyst use, and post-synthesis recrystallization .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridinyl and dimethylphenyl groups) and confirm substitution patterns. The chloropyridinyl group exhibits distinct deshielding effects .

- IR Spectroscopy : Detect C-Cl stretching (~750 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹).

- Elemental Analysis : Validate empirical formula (C₁₆H₁₂ClN₃S) by comparing calculated vs. experimental C/H/N percentages (deviation <0.3% acceptable).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 314.1).

- Reference : and provide protocols for integrating these techniques .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound, and what experimental validation is required?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Focus on binding affinity (ΔG < -8 kcal/mol) and key residues (e.g., hydrophobic pockets accommodating the dimethylphenyl group).

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å).

- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀). For discrepancies, re-evaluate force field parameters or ligand protonation states.

- Reference : highlights the integration of theoretical frameworks with experimental validation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Step 1 : Verify experimental conditions (e.g., cell line viability, assay pH, and incubation time). For example, cytotoxicity in MCF-7 vs. HEK293 cells may differ due to metabolic variations.

- Step 2 : Re-synthesize the compound and confirm purity via HPLC and elemental analysis to rule out impurities as confounding factors.

- Step 3 : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) to cross-validate activity.

- Step 4 : Compare structural analogs (e.g., ’s dichlorophenyl-thiazolidinone derivatives) to identify SAR trends.

- Reference : emphasizes systematic analysis of prior studies to address inconsistencies .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer :

- Laboratory Studies :

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS.

- Hydrolysis : Test stability at pH 3–9 (25–50°C) to identify degradation products.

- Ecotoxicology : Use OECD guidelines for Daphnia magna acute toxicity (48-hour LC₅₀).

- Field Studies : Deploy passive samplers in water systems to measure bioaccumulation potential (log Kow >3 suggests high risk).

- Reference : outlines methodologies for environmental impact assessments .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.